molecular formula C8H9ClN2 B561914 2-(2-Aminophenyl)acetonitrile hydrochloride CAS No. 40943-70-2

2-(2-Aminophenyl)acetonitrile hydrochloride

Cat. No.: B561914
CAS No.: 40943-70-2
M. Wt: 168.624
InChI Key: TUSADCQSPBRYJQ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2. It is a derivative of acetonitrile and contains an amino group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)acetonitrile hydrochloride typically involves the reduction of (2-nitrophenyl)acetonitrile. A common method includes hydrogenation in the presence of a palladium catalyst. For example, a suspension of (2-nitrophenyl)acetonitrile and 10% palladium on carbon in acetic acid can be hydrogenated under 30 psi pressure at ambient temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but may use continuous flow reactors and optimized conditions to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2-(2-Aminophenyl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis to form carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)acetonitrile hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-(2-aminophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSADCQSPBRYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675548
Record name (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40943-70-2
Record name (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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